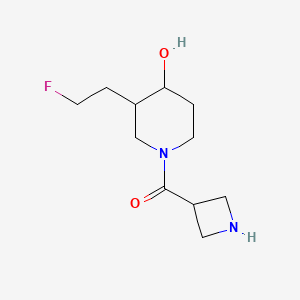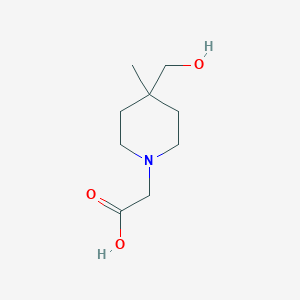![molecular formula C11H14N6 B1491517 7-(azidométhyl)-6-cyclobutyl-1-méthyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098026-74-3](/img/structure/B1491517.png)
7-(azidométhyl)-6-cyclobutyl-1-méthyl-1H-imidazo[1,2-b]pyrazole
Vue d'ensemble
Description
7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C11H14N6 and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
Les azoles sont largement présents en tant que structures fondamentales dans une grande variété de composés naturels et artificiellement synthétisés possédant d'importantes propriétés pharmaceutiques . Ils servent à la fois de biomimétiques et de pharmacophores réactifs, encourageant leurs applications dans de nombreux médicaments .
Produits agrochimiques
Les azoles se retrouvent également dans des composés ayant d'importantes propriétés agrochimiques . Ils pourraient être utilisés dans le développement de nouveaux pesticides, fongicides ou herbicides.
Science des matériaux
La présence de divers cadres hétérocycliques dans les produits naturels et leurs applications généralisées dans le domaine de la science des matériaux soulignent leur importance extraordinaire . Ils pourraient être utilisés dans le développement de nouveaux matériaux aux propriétés uniques.
Chimie de coordination
Les azoles jouent un rôle important en chimie de coordination . Ils ont été utilisés dans la conception et la construction de matériaux de coordination exceptionnels aux propriétés physicochimiques attractives .
Science de l'environnement
Les azoles peuvent subir des transformations lors de l'ozonation, un processus utilisé dans le traitement de l'eau . Comprendre ces transformations peut aider à améliorer les procédés de traitement de l'eau .
Catalyseurs
Les azoles ont été utilisés dans le développement de catalyseurs . Par exemple, ils peuvent être utilisés dans la synthèse d'autres composés complexes .
Mécanisme D'action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been extensively studied and found to have a wide range of biological activities . They have been used in the treatment of various diseases such as cancers, respiratory diseases, infections, and neurological diseases .
Mode of Action
It is known that pyrazole derivatives can interfere with various biological processes . For instance, some pyrazole derivatives have been found to inhibit the growth of certain bacteria and fungi .
Biochemical Pathways
Pyrazole derivatives have been found to interact with various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of pyrazole derivatives have been studied extensively, and they have been found to have good bioavailability .
Result of Action
Pyrazole derivatives have been found to have a wide range of biological activities, including anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities .
Action Environment
It is known that the biological activity of pyrazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Analyse Biochimique
Biochemical Properties
7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes .
Cellular Effects
The effects of 7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole can affect the expression of genes involved in critical cellular processes, thereby influencing the overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, 7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that play essential roles in metabolic processes. For example, it can inhibit enzymes involved in the biosynthesis of nucleotides, leading to changes in nucleotide levels and metabolic flux. Additionally, 7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole can affect the activity of enzymes involved in energy metabolism, such as those in the glycolytic pathway .
Transport and Distribution
The transport and distribution of 7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole within cells can influence its biological activity and overall efficacy .
Subcellular Localization
The subcellular localization of 7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting energy metabolism and apoptotic pathways .
Propriétés
IUPAC Name |
7-(azidomethyl)-6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c1-16-5-6-17-11(16)9(7-13-15-12)10(14-17)8-3-2-4-8/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVAQMDRVLWHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C(=N2)C3CCC3)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{[(Oxan-4-yl)methyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B1491436.png)

![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1491442.png)










